molecular formula C9H17Cl2N5O B2560636 (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride CAS No. 2402789-82-4

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2560636
CAS No.: 2402789-82-4
M. Wt: 282.17
InChI Key: MIKPWVRYHWOSAZ-GPJOBVNKSA-N
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Description

The compound "(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride" is a chiral pyrrolidine derivative with a 6-aminopyrimidine substituent and an aminomethyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways. The stereochemistry (3R,5R) is critical for its bioactivity, as enantiomeric differences often alter receptor binding and pharmacokinetics .

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-3-6-1-7(15)4-14(6)9-2-8(11)12-5-13-9;;/h2,5-7,15H,1,3-4,10H2,(H2,11,12,13);2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKPWVRYHWOSAZ-GPJOBVNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CN)C2=NC=NC(=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CN)C2=NC=NC(=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Aminomethyl and Aminopyrimidinyl Groups: These functional groups can be introduced through substitution reactions using reagents like amines and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of pyrimidine rings to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions involving the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound features a pyrrolidine ring with aminomethyl and aminopyrimidinyl substituents, which contribute to its biological activity.

Chemistry

In the realm of synthetic chemistry, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

  • Formation of Pyrrolidine Derivatives: The compound can undergo cyclization reactions to form new pyrrolidine derivatives.
  • Substitution Reactions: The introduction of different functional groups can be achieved through nucleophilic substitutions involving the aminomethyl group.

Biology

In biological research, this compound has potential applications as a ligand for studying enzyme-substrate interactions. Its unique structure allows it to bind to specific enzymes or receptors, making it valuable for:

  • Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cellular Pathway Investigation: The compound can be used as a probe to explore cellular signaling pathways.

Medicine

The therapeutic potential of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol is notable. Research indicates that it could be developed into:

  • Anticancer Agents: Preliminary studies suggest activity against certain cancer cell lines.
  • Antimicrobial Agents: The compound has shown promise in inhibiting bacterial and fungal growth, making it a candidate for antibiotic development.

Industry

In industrial applications, this compound may serve as an intermediate in the synthesis of pharmaceuticals or as a precursor for developing new materials. Its stability and reactivity make it suitable for large-scale production processes.

Study 1: Antimicrobial Activity

A study conducted by Prabhakar et al. (2024) evaluated the antimicrobial properties of various synthesized compounds related to pyrimidine derivatives. The results indicated that derivatives similar to (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. This highlights the potential of this compound in developing new antimicrobial agents .

Study 2: Enzyme Interaction Studies

Research published in the International Journal of Molecular Sciences explored various ligands' interactions with specific enzymes. The findings suggested that compounds resembling (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol could effectively modulate enzyme activity, indicating its potential role in drug design targeting enzyme inhibition .

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and aminopyrimidinyl groups may facilitate binding to active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrrolidine and pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:

Compound Key Structural Features Physicochemical Properties Pharmacological Relevance
Target Compound (3R,5R)-pyrrolidine core; 6-aminopyrimidin-4-yl; aminomethyl; dihydrochloride salt High polarity due to multiple NH₂ groups; water-soluble (enhanced by HCl salt); m.p. ~190–200°C Potential serotonin or MAO-B receptor modulation inferred from structural analogs .
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride () (3R,5R)-pyrrolidine core; methyl substituent; HCl salt Lower polarity (no pyrimidine/aminomethyl); m.p. ~180–185°C Intermediate for chiral catalysts or neuroactive agents; lacks pyrimidine’s π-stacking ability.
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride () (3R,5S)-pyrrolidine; hydroxymethyl; methyl group; HCl salt Moderate polarity; m.p. ~170–175°C Possible prodrug candidate; hydroxyl groups may improve blood-brain barrier penetration .
Pyridoxamine Dihydrochloride () Pyridine core; aminomethyl and hydroxymethyl groups; dihydrochloride salt High water solubility; m.p. >250°C Coenzyme in amino acid metabolism; lacks pyrrolidine’s conformational rigidity .
2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one () Pyrimidine core; chloropyridinyl and amino substituents Moderate solubility; m.p. ~200–210°C Anticancer or antimicrobial activity; chlorine enhances lipophilicity vs. target compound’s NH₂ .

Key Differences and Implications

Bioactivity: The target compound’s 6-aminopyrimidine group enables hydrogen bonding with enzymes (e.g., kinases or MAO-B), unlike methyl- or hydroxymethyl-substituted analogs .

Solubility : The dihydrochloride salt increases aqueous solubility compared to neutral analogs (e.g., and ), critical for oral bioavailability .

Stereochemistry : The (3R,5R) configuration likely enhances target selectivity over (3R,5S) isomers, as seen in pyrrolidine-based receptor antagonists .

Biological Activity

The compound (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol; dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride is C10H15N52HClC_{10}H_{15}N_5\cdot 2HCl, with a molecular weight of approximately 273.17 g/mol. The structure features a pyrrolidine ring substituted with an aminomethyl group and a 6-aminopyrimidine moiety.

PropertyValue
Molecular FormulaC10H15N52HClC_{10}H_{15}N_5\cdot 2HCl
Molecular Weight273.17 g/mol
CAS Number2402789-82-4
SolubilitySoluble in water

The biological activity of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that it may function as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study conducted by Colombeau et al. (2008), chloroethyl pyrimidine nucleosides were synthesized and tested for their anticancer properties. One analog exhibited significant inhibition of cell migration and invasion, suggesting that similar compounds may possess comparable activities .

Antimicrobial Activity

In addition to anticancer properties, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride has shown promise in antimicrobial applications. The compound's structure suggests potential interactions with bacterial enzymes, leading to inhibition of growth.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of proliferationColombeau et al. (2008)
AntimicrobialGrowth inhibitionGaravaglia et al. (2012)

Synthesis Pathways

The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride involves several key steps that include the formation of the pyrrolidine ring and subsequent functionalization with aminomethyl and pyrimidine groups. Various synthetic routes have been explored to optimize yield and purity.

Recent Advances

Recent research has focused on modifying the compound to enhance its biological activity and reduce toxicity. Studies have investigated structural analogs that maintain the core pharmacophore while introducing substituents that may improve binding affinity for target proteins.

Q & A

Basic Research Question

  • XRPD (X-Ray Powder Diffraction) : Critical for confirming crystallinity and polymorphic purity. Peaks at specific 2θ angles (e.g., 8.5°, 17.2°) validate the crystalline dihydrochloride form .
  • HPLC : Utilize C18 columns with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to achieve ≥95% purity .
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6d_6 resolve stereochemical assignments, particularly for the (3R,5R) configuration .

How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR/XRD)?

Advanced Research Question

  • Dynamic NMR analysis : Variable-temperature studies distinguish conformational isomers causing split peaks in pyrrolidine ring protons .
  • Computational modeling : Compare experimental XRPD patterns with density functional theory (DFT)-simulated spectra to identify lattice mismatches .
  • Isotopic labeling : Use 15^{15}N-labeled pyrimidine precursors to trace unexpected coupling in 1^{1}H-15^{15}N HSQC spectra .

What strategies enhance the compound’s stability in aqueous solutions during pharmacological assays?

Advanced Research Question

  • pH buffering : Maintain pH 4–5 with citrate buffers to prevent hydrolysis of the aminomethyl group .
  • Lyophilization : Stabilize the dihydrochloride salt by freeze-drying and storing under inert gas (e.g., argon) .
  • Co-solvents : Add 10% DMSO to aqueous solutions to reduce aggregation and improve solubility .

What are the critical parameters in designing a reproducible multi-gram synthesis protocol?

Basic Research Question

  • Scale-up adjustments : Increase stirring efficiency (e.g., turbine impellers) to maintain homogeneity in >5 L batches .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
  • Crystallization control : Slow cooling (0.5°C/min) ensures uniform crystal size and reduces solvent inclusion .

How does the (3R,5R) stereochemistry influence intermolecular interactions in crystallographic studies?

Advanced Research Question
The stereochemistry dictates hydrogen-bonding networks:

  • The 5-aminomethyl group forms bifurcated H-bonds with pyrimidine N1 and chloride ions in the crystal lattice .
  • The (3R) hydroxyl group participates in intermolecular O–H···Cl interactions, stabilizing the dihydrochloride salt .
  • Computational docking (e.g., AutoDock Vina) predicts enhanced binding to chiral biological targets due to this configuration .

What validated HPLC methods quantify residual solvents and synthetic intermediates?

Basic Research Question

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 20 min).
  • Detection : UV at 254 nm for pyrimidine intermediates; limit of quantification (LOQ) ≤0.1% for residual DMDAAC .

How are acid-base properties exploited in purification strategies?

Basic Research Question

  • Selective precipitation : Adjust pH to 2.0 with HCl to precipitate the dihydrochloride salt, leaving neutral impurities in solution .
  • Ion-exchange chromatography : Use Dowex 50WX2 resin to separate protonated pyrrolidine intermediates from uncharged byproducts .

What computational approaches model the compound’s binding affinity to biological targets?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate interactions with kinase targets (e.g., JAK2) using AMBER force fields; validate with SPR binding assays .
  • QSAR modeling : Correlate pyrimidine substituent electronegativity with IC50_{50} values using Hammett σ constants .

What mechanistic insights explain the kinetics of pyrrolidine-pyrimidine core formation?

Advanced Research Question

  • Rate-determining step : Nucleophilic attack by the pyrrolidine amine on the pyrimidine C4 position, with activation energy (ΔG‡) of ~25 kcal/mol .
  • Catalytic effect : Protic solvents (e.g., methanol) accelerate ring closure via hydrogen-bond stabilization of the transition state .

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